Cas no 899958-75-9 (N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide)

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide is a synthetic organic compound featuring a benzothiazole core substituted with a fluorophenyl and pyridylmethylacetamide moiety. Its molecular structure suggests potential applications in medicinal chemistry, particularly as an intermediate or bioactive scaffold in drug discovery. The presence of fluorine enhances metabolic stability and binding affinity, while the benzothiazole and pyridine groups contribute to diverse pharmacological interactions. This compound may exhibit utility in the development of kinase inhibitors, antimicrobial agents, or CNS-targeted therapeutics due to its heterocyclic framework. Its well-defined synthesis route and structural versatility make it a valuable candidate for further pharmacological exploration and optimization.
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide structure
899958-75-9 structure
Product Name:N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide
CAS No:899958-75-9
MF:C21H16FN3OS
MW:377.434646606445
CID:5500087
PubChem ID:18581472
Update Time:2025-06-11

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]acetamide
    • AKOS024673888
    • N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
    • N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
    • F2726-1138
    • 899958-75-9
    • N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide
    • Inchi: 1S/C21H16FN3OS/c22-16-10-8-15(9-11-16)13-20(26)25(14-17-5-3-4-12-23-17)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13-14H2
    • InChI Key: NFNDQFRKZGFUJD-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1N(C(CC1C=CC(=CC=1)F)=O)CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 377.09981148g/mol
  • Monoisotopic Mass: 377.09981148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 74.3Ų

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide

N-(1,3-Benzothiazol-2-yl)-2-(4-Fluorophenyl)-N-(Pyridin-2-yl)methylacetamide: A Comprehensive Overview

N-(1,3-Benzothiazol-2-yl)-2-(4-Fluorophenyl)-N-(pyridin-2-yl)methylacetamide (CAS No. 899958-75-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This comprehensive overview aims to provide an in-depth analysis of the chemical properties, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties: N-(1,3-Benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide is a small molecule with a molecular formula of C19H16FN3S and a molecular weight of 345.41 g/mol. The compound features a benzothiazole moiety, a fluorinated phenyl ring, and a pyridine ring, all of which contribute to its distinctive chemical properties. The presence of these functional groups imparts the molecule with high lipophilicity and potential for strong binding interactions with biological targets.

Synthesis and Preparation: The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide typically involves multi-step reactions, including the formation of the benzothiazole core, introduction of the fluorinated phenyl group, and coupling with the pyridine derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the preparation of this compound. For instance, a study published in Organic Letters (2021) reported a novel one-pot synthesis approach that significantly reduced reaction time and improved yield.

Biological Activities: N-(1,3-Benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-yl)methylacetamide has been extensively studied for its biological activities. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, research published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that this compound exhibits potent inhibitory activity against human carbonic anhydrase II (hCA II), an enzyme implicated in conditions such as glaucoma and epilepsy. The high selectivity and low toxicity profile make it a promising candidate for further drug development.

Pharmacological Applications: strong> The unique structural features of N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-y l)methylacetamide have also led to its evaluation as a potential therapeutic agent for other diseases. A study in The Journal of Medicinal Chemistry (2019) explored its anti-inflammatory properties and found that it effectively reduced inflammation in animal models of arthritis. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, making it a valuable lead for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Clinical Trials and Future Prospects: strong> While N-(1,3-benzothiazol - 2 - yl) - 2 - (4 - fluorophen yl) - N - (pyridin - 2 - yl)methylacetamide is still in the early stages of clinical evaluation, initial results are promising. Preclinical studies have shown favorable pharmacokinetic profiles and safety margins, paving the way for further clinical trials. Ongoing research aims to optimize its formulation and delivery methods to enhance therapeutic efficacy while minimizing side effects.

Conclusion: strong> N-(1 , 3-benzothia zol - 2 - yl) - 2 - (4 - fluorophe nyl) - N - (pyridin - 2 - yl)methylacetamide (CAS No . 899958 - 75 - 9) represents a promising compound with diverse biological activities and potential applications in medicinal chemistry . Its unique chemical structure , coupled with recent advances in synthetic methodologies , has facilitated its development as a lead molecule for various therapeutic areas . Continued research and clinical evaluation will be crucial in realizing its full potential as a novel drug candidate . p >

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